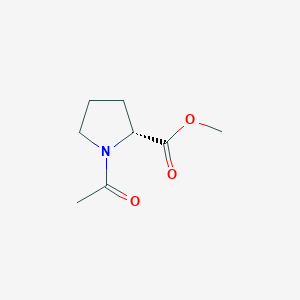
Ethyl 4-amino-5-hydroxy-2,5-dimethylpyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-amino-5-hydroxy-2,5-dimethylpyrrole-3-carboxylate, also known as EADP, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. It is a pyrrole derivative that has a unique chemical structure, which makes it an ideal candidate for many research studies.
Mecanismo De Acción
The mechanism of action of Ethyl 4-amino-5-hydroxy-2,5-dimethylpyrrole-3-carboxylate is not fully understood, but it is believed to act by inhibiting the production of reactive oxygen species (ROS) and modulating the activity of various signaling pathways. Ethyl 4-amino-5-hydroxy-2,5-dimethylpyrrole-3-carboxylate has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammatory responses.
Efectos Bioquímicos Y Fisiológicos
Ethyl 4-amino-5-hydroxy-2,5-dimethylpyrrole-3-carboxylate has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the development of various diseases. Ethyl 4-amino-5-hydroxy-2,5-dimethylpyrrole-3-carboxylate has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which play a crucial role in protecting cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Ethyl 4-amino-5-hydroxy-2,5-dimethylpyrrole-3-carboxylate in lab experiments is its high yield of synthesis, which makes it a cost-effective compound for research studies. Ethyl 4-amino-5-hydroxy-2,5-dimethylpyrrole-3-carboxylate is also stable under various conditions, which makes it easy to handle and store. However, one of the limitations of using Ethyl 4-amino-5-hydroxy-2,5-dimethylpyrrole-3-carboxylate is its limited solubility in water, which may affect its bioavailability in vivo.
Direcciones Futuras
There are several potential future directions for research on Ethyl 4-amino-5-hydroxy-2,5-dimethylpyrrole-3-carboxylate. One potential direction is to investigate the potential of Ethyl 4-amino-5-hydroxy-2,5-dimethylpyrrole-3-carboxylate as a therapeutic agent for the treatment of various diseases. Another potential direction is to study the mechanism of action of Ethyl 4-amino-5-hydroxy-2,5-dimethylpyrrole-3-carboxylate in more detail to better understand its effects on various signaling pathways. Additionally, future research could focus on developing more efficient methods for synthesizing Ethyl 4-amino-5-hydroxy-2,5-dimethylpyrrole-3-carboxylate and improving its solubility in water for better bioavailability.
Conclusion:
In conclusion, Ethyl 4-amino-5-hydroxy-2,5-dimethylpyrrole-3-carboxylate is a promising compound that has attracted significant attention in the scientific community due to its potential applications in various fields. Its unique chemical structure and potent anti-inflammatory and antioxidant properties make it an ideal candidate for research studies. Further research is needed to fully understand the mechanism of action of Ethyl 4-amino-5-hydroxy-2,5-dimethylpyrrole-3-carboxylate and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of Ethyl 4-amino-5-hydroxy-2,5-dimethylpyrrole-3-carboxylate involves a multi-step process that requires several chemical reagents and equipment. The most common method for synthesizing Ethyl 4-amino-5-hydroxy-2,5-dimethylpyrrole-3-carboxylate is through the reaction of 2,3-dimethyl-1,4-dihydropyrrole-5-carboxylic acid with ethyl chloroformate and ammonium hydroxide. This reaction produces Ethyl 4-amino-5-hydroxy-2,5-dimethylpyrrole-3-carboxylate in high yields, making it a cost-effective method for producing the compound.
Aplicaciones Científicas De Investigación
Ethyl 4-amino-5-hydroxy-2,5-dimethylpyrrole-3-carboxylate has been extensively studied for its potential applications in various fields of science. One of the most promising applications of Ethyl 4-amino-5-hydroxy-2,5-dimethylpyrrole-3-carboxylate is in the field of medicinal chemistry. Several studies have shown that Ethyl 4-amino-5-hydroxy-2,5-dimethylpyrrole-3-carboxylate exhibits potent anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.
Propiedades
Número CAS |
113968-03-9 |
|---|---|
Nombre del producto |
Ethyl 4-amino-5-hydroxy-2,5-dimethylpyrrole-3-carboxylate |
Fórmula molecular |
C9H14N2O3 |
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
ethyl 4-amino-5-hydroxy-2,5-dimethylpyrrole-3-carboxylate |
InChI |
InChI=1S/C9H14N2O3/c1-4-14-8(12)6-5(2)11-9(3,13)7(6)10/h13H,4,10H2,1-3H3 |
Clave InChI |
SNUOXSVEPBXFAJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(N=C1C)(C)O)N |
SMILES canónico |
CCOC(=O)C1=C(C(N=C1C)(C)O)N |
Sinónimos |
2H-Pyrrole-4-carboxylicacid,3-amino-2-hydroxy-2,5-dimethyl-,ethylester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2H-pyrano[3,2-c]pyridin-2-one](/img/structure/B40033.png)


![4-Methylpyrimido[1,2-a]benzimidazol-2-amine](/img/structure/B40041.png)



![5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazole](/img/structure/B40048.png)





